molecular formula C9H15NO2 B134632 methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate CAS No. 156557-90-3

methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate

Cat. No. B134632
M. Wt: 169.22 g/mol
InChI Key: KHNGVUACYGTMPC-BWZBUEFSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate, also known as MOPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MOPC is a cyclic compound that belongs to the class of pyrrolidine derivatives, which have shown promising results in various fields of research, including medicinal chemistry, drug discovery, and neuroscience.

Mechanism Of Action

The exact mechanism of action of methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate is not fully understood, but it is believed to act as a modulator of neurotransmitter activity in the brain. methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate has been shown to increase the release of dopamine and serotonin, two neurotransmitters that are involved in mood regulation and cognitive function. methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate may also act as an antagonist of certain receptors in the brain, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.

Biochemical And Physiological Effects

Methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate has been shown to have a variety of biochemical and physiological effects in laboratory experiments. In animal studies, methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate has been shown to improve cognitive function, reduce anxiety, and enhance motor coordination. methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic benefits.

Advantages And Limitations For Lab Experiments

One advantage of using methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate in laboratory experiments is its relatively simple synthesis method, which allows for large-scale production. Additionally, methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate has been shown to have low toxicity and minimal side effects in animal studies. However, one limitation of using methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate in laboratory experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate. One potential area of investigation is the development of methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate and its potential therapeutic applications in various disease states. Finally, clinical studies are needed to evaluate the safety and efficacy of methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate in human subjects.

Synthesis Methods

The synthesis of methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate involves the reaction of 2,5-dimethylpyrrole with ethyl acetoacetate in the presence of a base catalyst, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the methylation of the carboxylic acid group using methyl iodide. The overall yield of methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate synthesis is around 50%.

Scientific Research Applications

Methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate has been extensively studied for its potential therapeutic applications in various fields of research. In medicinal chemistry, methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's, Parkinson's, and schizophrenia. In neuroscience, methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate has been studied for its effects on the central nervous system, particularly its ability to modulate the activity of neurotransmitters such as dopamine and serotonin.

properties

CAS RN

156557-90-3

Product Name

methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate

InChI

InChI=1S/C9H15NO2/c1-12-9(11)8-5-6-3-2-4-7(6)10-8/h6-8,10H,2-5H2,1H3/t6-,7-,8-/m1/s1

InChI Key

KHNGVUACYGTMPC-BWZBUEFSSA-N

Isomeric SMILES

COC(=O)[C@H]1C[C@H]2CCC[C@H]2N1

SMILES

COC(=O)C1CC2CCCC2N1

Canonical SMILES

COC(=O)C1CC2CCCC2N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.